SL-25.1188

MAO-B Inhibition Binding Affinity In Vitro Potency

SL-25.1188 is the validated, reversible MAO-B probe (Ki=2.9nM) for quantitative PET and drug occupancy studies. Its unique kinetics and human validation ensure robust, interpretable data, unlike irreversible or unvalidated alternatives. Choose this benchmark for your neuroinflammation research.

Molecular Formula C16H17F3N2O5
Molecular Weight 374.31 g/mol
CAS No. 185835-97-6
Cat. No. B1681814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSL-25.1188
CAS185835-97-6
SynonymsSL-25.1188;  SL 25.1188;  SL25.1188
Molecular FormulaC16H17F3N2O5
Molecular Weight374.31 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F
InChIInChI=1S/C16H17F3N2O5/c1-23-9-11-8-21(15(22)25-11)14-12-4-3-10(7-13(12)26-20-14)24-6-2-5-16(17,18)19/h3-4,7,11H,2,5-6,8-9H2,1H3/t11-/m0/s1
InChIKeySQMNCLANJWZZOG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SL-25.1188 (CAS 185835-97-6): High-Affinity Reversible MAO-B Inhibitor for Quantitative PET Neuroimaging


SL-25.1188 (CAS 185835-97-6) is an oxazolidinone-derivative small molecule that functions as a potent, reversible inhibitor of monoamine oxidase B (MAO-B) with human Ki values of 2.9 nM and rat Ki values of 8.5 nM . It is developed and characterized primarily as a positron emission tomography (PET) radioligand ([11C]SL25.1188) for the in vivo visualization and quantification of MAO-B density in the brain, demonstrating high brain uptake, reversible binding kinetics, and very slow plasma metabolism in nonhuman primate models [1]. Subsequent kinetic modeling in human subjects has validated its utility for robustly estimating MAO-B concentration with high identifiability and low between-subject variability [2].

Why Generic MAO-B Inhibitors Cannot Substitute for SL-25.1188 in Quantitative PET Imaging


Interchanging SL-25.1188 with other MAO-B inhibitors like deprenyl, lazabemide, or newer PET tracers such as [18F]SMBT-1 is scientifically unjustified due to fundamental differences in binding reversibility, target engagement kinetics, and in vivo stability. While compounds like deprenyl exhibit irreversible binding, which confounds quantitative PET analysis, and others may have less established kinetic models in humans, SL-25.1188 has been specifically engineered and validated to provide reversible, stable binding with well-characterized pharmacokinetics in both nonhuman primates and humans [1]. These properties directly enable the robust, noninvasive estimation of MAO-B enzyme concentration—a capability that is not reliably achievable with irreversible probes or those lacking comprehensive human kinetic validation [2]. The following quantitative evidence underscores why SL-25.1188 is a uniquely suited tool for this specific application.

SL-25.1188 Quantitative Evidence Guide: Head-to-Head Performance Versus Key Comparators


SL-25.1188 Achieves Sub-Nanomolar Potency Against Human MAO-B, Exceeding L-Deprenyl's Affinity

SL-25.1188 demonstrates significantly higher binding affinity for human MAO-B (Ki = 2.9 nM) compared to the classic irreversible inhibitor L-Deprenyl (Ki = 91 nM), representing a ~31-fold increase in potency in vitro . This high affinity is critical for PET tracer development, as it allows for lower mass doses to be administered, reducing the risk of pharmacological effects and enabling tracer-level dosing for imaging [1].

MAO-B Inhibition Binding Affinity In Vitro Potency

SL-25.1188 PET Quantification Achieves Superior Kinetic Identifiability Compared to [18F]SMBT-1 in Human Studies

Human PET studies with [11C]SL25.1188 demonstrate excellent kinetic identifiability, with a coefficient of variation for total distribution volume (COV(VT)) of less than 8% across all brain regions of interest [1]. In contrast, kinetic analysis of the novel tracer [18F]SMBT-1 revealed very high COV values for its compartmental model rate constants (K1, k2, k3, k4), indicating that these parameters may not have been properly estimated and that the simpler 2-tissue compartment model (2TCM) that works well for [11C]SL25.1188 may be unstable for [18F]SMBT-1 [2]. This highlights [11C]SL25.1188's superior robustness for quantitative applications.

PET Imaging Kinetic Modeling Neuroinflammation

SL-25.1188 Exhibits Full Reversibility of Binding, a Critical Advantage Over Irreversible Probes Like L-Deprenyl

In displacement experiments with [11C]SL25.1188 in baboons, injection of unlabeled SL25.1188 or the irreversible inhibitor deprenyl (1 and 2 mg/kg, i.v., respectively) strongly reduced the specific uptake of the radioligand in all brain areas by 85-100% [1]. This demonstrates that SL25.1188 binding is reversible and can be displaced, confirming its suitability for equilibrium-based quantitative PET analysis. In contrast, deprenyl itself acts as an irreversible ('suicide') inhibitor, which complicates its use as a quantitative PET probe because its binding does not reflect a simple reversible equilibrium and is influenced by enzyme turnover [2].

Binding Kinetics Reversibility PET Tracer Validation

SL-25.1188 Demonstrates High In Vivo Stability and Slow Plasma Metabolism, Validating Its Use for PET Quantification

Plasma metabolism analysis in baboons showed that [11C]SL25.1188 is stable in vivo for at least 30 minutes, with a plasma elimination half-life of 85 ± 14 minutes [1]. This high stability is corroborated by human studies where 80% of the parent compound remained intact in plasma after 90 minutes [2]. Such stability is essential for accurate kinetic modeling and quantification, as the presence of radiometabolites that cross the blood-brain barrier can confound the PET signal. This is a significant advantage over some other radiotracers, such as [11C]deprenyl, which generates labeled metabolites that can complicate quantitative analysis [3].

Pharmacokinetics Metabolic Stability PET Tracer

Optimal Research Applications for SL-25.1188 Based on Quantitative Performance Evidence


Quantitative PET Imaging of MAO-B Density in Neurodegenerative Disease Research

SL-25.1188 is ideally suited for studies requiring precise, noninvasive quantification of brain MAO-B enzyme concentration in human subjects. Its high affinity for MAO-B (Ki = 2.9 nM), fully reversible binding kinetics, and validated kinetic model in humans (COV(VT) < 8%) enable robust estimation of regional distribution volumes, which strongly correlate (r² = 0.9) with known postmortem MAO-B levels [1]. This makes it a powerful tool for investigating the role of astrogliosis and neuroinflammation in Alzheimer's disease, Parkinson's disease, and other neurological conditions where MAO-B expression is altered.

Occupancy Studies for Novel MAO-B Targeted Therapeutics

The compound's reversible binding and high in vivo stability (80% parent compound remaining at 90 minutes in human plasma) make it an excellent radioligand for measuring target engagement and occupancy of novel MAO-B inhibitors in the brain [2]. Its ability to be displaced by both reversible (lazabemide) and irreversible (deprenyl) inhibitors, with well-defined changes in distribution volume (e.g., up to 70% reduction with pretreatment), provides a validated framework for determining the relationship between drug dose, plasma concentration, and brain target occupancy [3]. This is critical for dose selection and proof-of-mechanism studies in clinical drug development.

Comparative Neuroimaging Studies Evaluating Tracer Performance and Disease Mechanisms

Given its established quantitative robustness and well-characterized regional distribution pattern (highest uptake in striatum and thalamus, lowest in pons), [11C]SL25.1188 serves as a benchmark 'gold standard' MAO-B PET tracer against which the performance of newer radioligands (e.g., 18F-labeled compounds for broader clinical accessibility) can be evaluated [1][4]. Its use in comparative studies can help validate the specificity and quantitative accuracy of novel probes, accelerating their development and translation. Furthermore, it can be employed in cross-sectional and longitudinal studies to map the spatiotemporal progression of astrogliosis across different brain disorders, providing insights into disease mechanisms and potential therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for SL-25.1188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.